An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzothiazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its unique folded structure, arising from the nitrogen and sulfur atoms in the thiazine ring, makes it a valuable pharmacophore in medicinal chemistry.[2] Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a specific derivative of this class, serves as a key building block in the synthesis of more complex molecules. A thorough understanding of its fundamental physical and chemical properties is paramount for its effective handling, characterization, and application in research and development.
This guide provides a comprehensive analysis of the core physicochemical attributes of Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, offering both established data and predictive insights. It is designed to equip researchers with the necessary information for its use in synthetic chemistry and drug discovery programs.
Core Molecular Attributes
The foundational identity of a chemical compound is established by its structure and fundamental descriptors. Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is defined by the fusion of a benzene ring with a 1,4-thiazine ring, substituted with a methyl carboxylate group at the 6-position.
Caption: 2D Structure of the title compound.
Table 1: Compound Identification and Key Molecular Descriptors
| Descriptor | Value | Source |
|---|---|---|
| IUPAC Name | Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | - |
| CAS Number | 226259-30-9 | [3] |
| Molecular Formula | C₁₀H₁₁NO₂S | [3] |
| Molecular Weight | 209.26 g/mol | [3] |
| Canonical SMILES | COC(=O)C1=CC2=C(NCCS2)C=C1 | - |
Physicochemical Properties
The macroscopic physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to formulation and storage.
Table 2: Summary of Physical Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Physical Form | Solid | Inferred from melting point | |
| Melting Point | 142-143 °C | Experimental | [3] |
| Boiling Point | 363.7 ± 42.0 °C | Predicted | [3] |
| Density | 1.233 ± 0.06 g/cm³ | Predicted |[3] |
Melting Point and Thermal Stability
The sharp melting point of 142-143 °C suggests the compound exists as a crystalline solid at ambient temperatures.[3] This value is a critical parameter for purity assessment and for defining the upper-temperature limit for storage and handling in its solid form. The predicted boiling point is high, indicating low volatility. However, for complex organic molecules, thermal decomposition may occur before boiling. Thermogravimetric analysis (TGA) would be the recommended experimental method to precisely determine its decomposition temperature, a technique used for characterizing related benzothiazine derivatives.[4]
Solubility Profile
-
Aqueous Solubility: Expected to be low due to the dominance of the hydrophobic benzothiazine core.
-
Organic Solubility: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform. Solubility in alcohols like methanol and ethanol is likely moderate.
The interplay between solubility and biological activity is complex; for some benzothiazine analogs, increased water solubility does not always correlate with enhanced biological effect, suggesting that molecular conformation can be a more dominant factor.[5]
Acidity and Basicity (pKa)
The primary site for protonation is the secondary amine (N-H) within the thiazine ring, which imparts basic character. The ester group is neutral, and the thioether is non-basic under typical aqueous conditions. The exact pKa of the conjugate acid (N-H₂) has not been reported, but it is expected to be in the range of a typical N-aryl secondary amine, likely with a pKa below 5.
Spectroscopic and Crystallographic Properties
Spectroscopic analysis provides the definitive structural confirmation and is indispensable for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although specific spectra for this compound are not published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure:
-
¹H NMR:
-
Aromatic Protons: Three protons on the benzene ring would appear in the aromatic region (~6.8-7.5 ppm), with splitting patterns determined by their positions relative to the ester and amine/sulfur substituents.
-
Amine Proton (N-H): A broad singlet, whose chemical shift is dependent on solvent and concentration.
-
Thiazine Ring Protons (-CH₂-S- and -CH₂-N-): Two methylene groups would appear as triplets or more complex multiplets in the aliphatic region (~2.5-3.5 ppm).
-
Methyl Ester Protons (-OCH₃): A sharp singlet at approximately 3.8-3.9 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A resonance in the downfield region (~165-170 ppm).
-
Aromatic Carbons: Six distinct signals in the aromatic region (~115-150 ppm).
-
Thiazine Ring Carbons: Two signals in the aliphatic region (~25-50 ppm).
-
Methyl Ester Carbon: A signal around 52 ppm.
-
For reference, detailed NMR analyses have been performed on structurally related benzothiazines, confirming the characteristic shifts for the core scaffold.[4][6]
Mass Spectrometry (MS)
In mass spectrometry, the compound is expected to show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its exact mass (C₁₀H₁₁NO₂S). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. For this compound, it would reveal:
-
The precise bond lengths and angles.
-
The conformation (e.g., chair, boat) of the six-membered thiazine ring.
-
The planarity of the fused ring system.
-
Intermolecular interactions, such as hydrogen bonding involving the N-H group, which govern the crystal packing.
Crystallographic studies on related benzothiazine derivatives have been crucial in understanding their molecular conformations and how they relate to biological activity.[5]
Protocols for Experimental Determination
To ensure scientific rigor, the physical properties discussed should be verified experimentally. The following section outlines standard, self-validating workflows for this purpose.
Caption: General workflow for the experimental characterization of the title compound.
Protocol for Melting Point Determination
This protocol determines the melting range of the solid compound, which serves as an indicator of purity.
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.[5][6]
-
Heating Ramp: Use a rapid heating ramp to approximate the melting point, then perform a second run with a slow ramp (1-2 °C/minute) near the expected temperature.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (<2 °C) indicates high purity.
Workflow for Solubility Assessment
This method determines the solubility in various solvents, which is critical for reaction setup and formulation.
-
Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Sample Addition: Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculation: Express solubility in units such as mg/mL or mol/L.
Conclusion
Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a crystalline solid with a defined melting point and predictable solubility and spectroscopic characteristics. The data and protocols presented in this guide offer a robust framework for researchers working with this versatile heterocyclic building block. Accurate characterization of these fundamental physical properties is a prerequisite for its successful application in the synthesis of novel compounds and the broader field of drug discovery, ensuring reproducibility and reliability in experimental outcomes.
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Synthesis of 3,4-Dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylic Acid-1,1-dioxide (Hydrolysis in Aqueous Medium) - PrepChem. Available at: [Link]
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